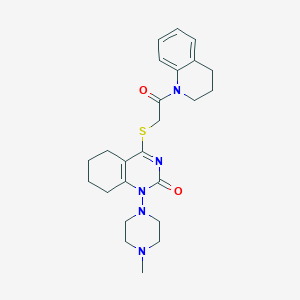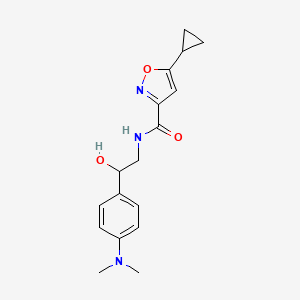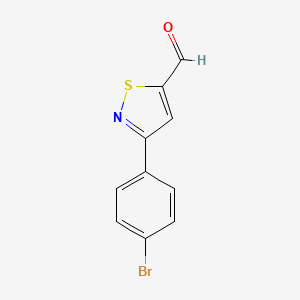
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The molecule also contains an isoxazole ring, which is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a compound that has been explored in various scientific research contexts. One such context involves the synthesis and structural exploration of related bioactive heterocycles. For example, Prasad et al. (2018) synthesized a compound with a similar structure, focusing on its antiproliferative activity and structural characterization through various spectroscopic techniques and X-ray diffraction studies. This research emphasizes the significance of these compounds in medicinal chemistry, particularly for their potential antiproliferative properties (Prasad et al., 2018).
Biological Activities and Applications
Compounds containing the 1,2,4-triazole scaffold, like the one , have shown significant biological activities, including hydrogen bonding, solubility, and dipole character. These properties make them vital in clinical drugs for various applications, such as antiviral, anticancer, and anxiolytic effects. Prasad et al. (2021) synthesized a library of N-substituted pyrrolidine derivatives, demonstrating the diverse biological activities these compounds can exhibit (Prasad et al., 2021).
Catalysis and Synthesis Methods
Another aspect of scientific research involves developing efficient synthesis methods for these compounds. Moreno-Fuquen et al. (2019) proposed a catalyst- and solvent-free synthesis approach for a related compound, showcasing advancements in green chemistry and the synthesis of heterocyclic compounds (Moreno-Fuquen et al., 2019).
Antimicrobial Activity
The antimicrobial properties of derivatives of this compound and related compounds have also been a significant research focus. Patel et al. (2011) synthesized new pyridine derivatives showing variable and modest activity against bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Patel et al., 2011).
Drug Design and Molecular Docking
In drug design, these compounds play a critical role. For instance, Katariya et al. (2021) conducted molecular docking studies of novel 1,3-oxazole clubbed pyridyl-pyrazolines, indicating the potential use of these compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-9-11(8-14-19-9)12(18)16-5-2-10(3-6-16)17-7-4-13-15-17/h4,7-8,10H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQUUNQDOXSZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2698894.png)
![5-((4-(Trifluoromethyl)benzyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2698895.png)
![2-chloro-1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2698897.png)
![1-(3-(diethylamino)propyl)-4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2698898.png)

![1-(Chloromethyl)-3-(2,5-dichlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2698905.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzamide](/img/structure/B2698906.png)


![3-[(2,4-difluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2698910.png)

![N-(3,4-dimethylphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2698914.png)

